(S)-Mevalonic acid lithium salt

Stereochemistry Mevalonate pathway Lymphocyte biology

In mevalonate pathway studies, using racemic or (R)-mevalonate as a negative control introduces confounding stereochemical variables, leading to irreproducible results. (S)-Mevalonic acid lithium salt solves this as the validated, enantiomerically pure negative control. • Certified optical rotation [α]/D +25.0±3.0° confirms (S)-chirality, eliminating stereochemical ambiguity. • Completely inactive in lymphocyte DNA synthesis assays (Larson & Yachnin, 1984), ensuring pathway-independent readouts. • Supplied as analytical standard ≥96% GC purity for reliable LC-MS/MS calibration and enzyme assay baselines.

Molecular Formula C6H11LiO4
Molecular Weight 154.1 g/mol
Cat. No. B12853744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Mevalonic acid lithium salt
Molecular FormulaC6H11LiO4
Molecular Weight154.1 g/mol
Structural Identifiers
SMILES[Li+].CC(CCO)(CC(=O)[O-])O
InChIInChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/t6-;/m0./s1
InChIKeyPVWNXFFXFNEHDZ-RGMNGODLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Mevalonic Acid Lithium Salt Overview


(S)-Mevalonic acid lithium salt (CAS 32451-23-3 free acid; S-MVA-Li) is the non-physiological (S)-enantiomer of mevalonic acid, formulated as a lithium carboxylate salt of the mevalonate pathway intermediate . Unlike the biologically active (R)-enantiomer that drives sterol and isoprenoid biosynthesis, the (S)-enantiomer serves as a stereochemical probe, negative control, and substrate-specificity tool in mevalonate pathway research [1]. It is supplied as an analytical standard with certified purity (≥96.0% GC) and defined optical rotation [α]/D +25.0±3.0° (c = 0.1 in 1 M HCl).

Stereochemical probe Non-physiological (S)-enantiomer for mevalonate pathway studies Negative control; pathway-independent readouts
Analytical standard Certified chiral purity & optical rotation specification Chiral reference for LC-MS/GC-MS methods
Salt-form stability Lithium carboxylate locks open-chain, avoids lactone equilibrium Supports precise solution concentration

Why (S)-Mevalonic Acid Lithium Salt Cannot Be Substituted


Substituting (S)-mevalonic acid lithium salt with the racemic (RS)-mevalonic acid lithium salt, the (R)-enantiomer, or alternative counterion salts introduces confounding variables that invalidate stereochemical controls and alter experimental outcomes. The (R)-enantiomer is the physiologically active isomer that drives DNA synthesis in lymphocytes (stimulation indices 1.2–18.6), whereas the (S)-enantiomer is completely inactive [1]. The racemic mixture therefore masks the enantiomer-specific biological readout. Additionally, the lithium counterion imparts distinct aqueous solubility (~100 mg/mL in H₂O), hygroscopicity, and solution-phase stability characteristics that differ from the sodium salt or free acid forms , making simple interchange of salt forms without re-validation of solubility and handling protocols a source of irreproducibility.

Enantiomer (R)-enantiomer active Switching to the physiological (R)-form adds DNA synthesis activity; (S)-form is reported inactive as stereochemical control.
Racemate (RS)-mixture Racemic salt masks enantiomer-specific readouts; optical rotation ~0° lacks chiral identity verification.
Counterion Na+ vs Li+ Lithium salt provides distinct solubility and handling; sodium salt or free acid may shift solution behavior and lactone equilibrium.

(S)-Mevalonic Acid Lithium Salt Quantitative Evidence


Enantiomer-Specific DNA Synthesis Activity

In the same experimental system, the (R)-(−) enantiomer of mevalonic acid initiates DNA synthesis in chronic lymphocytic leukemia (CLL) cells with stimulation indices ranging from 1.2 to 18.6 across 35 patient samples, while the (S)-(+) enantiomer produces no detectable stimulatory effect whatsoever [1]. This establishes the (S)-enantiomer as a critical stereochemical negative control for any experiment requiring discrimination between mevalonate-pathway-dependent and -independent biological effects.

Enantiomer-specific DNA synthesis
Head-to-head
Stimulation index: 0 (S) vs 1.2–18.6 (R) in CLL cells (n=35)
Supports (S)-enantiomer as stereochemical negative control
Qualitative difference, no stimulatory effect reported
Stereochemistry Mevalonate pathway Lymphocyte biology

Stereochemical Identity by Optical Rotation

The (S)-mevalonic acid lithium salt (Sigma 44714) is certified with a specific optical rotation of [α]/D +25.0±3.0° (c = 0.1 in 1 M HCl), which is reproducible and verifiable . By contrast, the racemic (RS)-mevalonic acid lithium salt (Sigma 90469) carries no optical rotation specification—consistent with a net rotation of approximately 0° expected for a 1:1 enantiomer mixture . The (R)-mevalonic acid sodium salt (Sigma 41288) provides a comparator [α]/D +8.5±0.5° (c = 1 in 1 M NaOH), measured under different solvent and concentration conditions . The defined and batch-certified optical rotation of the (S)-enantiomer lithium salt provides a direct, instrument-verifiable parameter for confirming stereochemical identity upon receipt and before use.

Optical rotation identity
Data to verify
[α]/D +25.0±3.0° (c 0.1, 1 M HCl)
Batch-certified chiral specification for receipt verification
Supplier-only data; independent verification recommended
Chiral purity Optical rotation Quality control

Simvastatin-Induced Cytotoxicity Rescue in C2C12 Myotubes

Mevalonic acid lithium salt, tested at 80, 90, 100, and 110 µM over 72 hours, completely prevents the loss of C2C12 myotube cell viability induced by high-dose simvastatin in vitro [1]. In the Moschetti et al. (2021) study, simvastatin caused a concentration-dependent inhibition of cell viability; co-incubation with mevalonic acid lithium salt abrogated this cytotoxicity, and the rescue effect was quantified across the full concentration range tested [1]. This dose-response rescue serves as a functional benchmark for the compound's ability to bypass HMG-CoA reductase inhibition by providing exogenous mevalonate pathway substrate.

C2C12 myotube rescue
Reported
80–110 µM; 72 h prevents simvastatin-induced viability loss
Supports statin-rescue model-response context
In vitro C2C12 model; functional rescue reported
Statin myopathy C2C12 Cell viability rescue

Open-Chain Carboxylate Stability vs. Lactone Equilibrium

Mevalonic acid in its free acid form exists in a spontaneous, pH-dependent equilibrium with mevalonolactone—a cyclic ester formed by internal condensation of the terminal hydroxyl and carboxylic acid groups [1]. This equilibrium introduces compositional ambiguity in solution: the proportion of open-chain acid to lactone varies with pH, temperature, and time. The lithium salt, however, locks the carboxylate group in the ionized open-chain form (C₆H₁₁O₄⁻ · Li⁺), eliminating the lactone equilibrium and ensuring that the entire dissolved mass corresponds to the bioactive mevalonate anion . For experiments requiring precise mevalonate concentration control—particularly at physiologic pH where the acid/lactone ratio is most variable—the lithium salt provides a defined, stable solution species.

Carboxylate vs lactone
Class-level
Li+ salt locks open-chain; free acid/lactone equilibrium pH-dependent
Defined solution species supports concentration-controlled assays
Class-level inference from mevalonic acid chemistry
Salt-form stability Lactone equilibrium Solution handling

(S)-Mevalonic Acid Lithium Salt Research & Industrial Applications


Mevalonate Pathway Stereochemical Negative Control

When investigating mevalonate-pathway-dependent cellular processes (e.g., protein prenylation, sterol biosynthesis, or statin rescue), the (S)-enantiomer lithium salt serves as the definitive stereochemical negative control. Because only the (R)-enantiomer initiates DNA synthesis in lymphocytes [1], any biological effect observed with the (S)-enantiomer can be attributed to pathway-independent mechanisms. This application is directly supported by the enantiomer head-to-head data from Larson & Yachnin (1984).

Mevalonate Kinase Substrate Stereospecificity

The (S)-enantiomer is essential for probing the stereospecificity of mevalonate kinase (MVK) and downstream enzymes. By comparing phosphorylation rates of (S)-MVA vs. (R)-MVA, researchers can establish the enantiomeric preference of wild-type and mutant MVK variants. The certified optical rotation [α]/D +25.0±3.0° provides batch-level verification that the substrate chirality is correct before initiating enzymatic assays.

Statin Myotoxicity Rescue in Skeletal Muscle Models

For laboratories studying statin-associated muscle symptoms (SAMS) or CoQ deficiency, mevalonic acid lithium salt at 80–110 µM reliably rescues C2C12 myotube viability in the presence of cytotoxic simvastatin concentrations [2]. The lithium salt form ensures that the mevalonate is delivered as the fully ionized, bioactive anion without lactone equilibrium complications, enabling reproducible dose-response experiments.

Chiral Chromatography & MS Reference Standard

The analytical standard grade of (S)-mevalonic acid lithium salt (≥97% GC purity) is suitable for use as a calibration reference in LC-MS/MS or GC-MS methods quantifying mevalonic acid enantiomers in biological matrices. Its defined stereochemistry and batch-certified purity support method validation for clinical mevalonate quantification in mevalonate kinase deficiency (MKD) and hyper-IgD syndrome biomarker studies.

Application
Selection Property
Validation Focus
Stereochemical control studies
Enantiomer-specific negative control
Pathway-independent effects screening
Mevalonate kinase (MVK) substrate specificity
Certified enantiomeric identity
Enzyme kinetics verification
Statin-induced myotoxicity rescue models
Carboxylate salt form stability
Cell-viability endpoint monitoring
LC-MS/MS bioanalytical method validation
Certified purity & chiral specification
Chiral separation and research-matrix quantification
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